molecular formula C7H16ClNO B3020503 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride CAS No. 2260936-94-3

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride

Cat. No.: B3020503
CAS No.: 2260936-94-3
M. Wt: 165.66
InChI Key: NWYNNJVNNJMDQO-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is a primary amine hydrochloride salt characterized by a cyclopropyl group attached to the amino-bearing carbon and a methyl-substituted propan-2-ol moiety. The cyclopropyl group introduces ring strain, which may enhance reactivity or alter solubility compared to non-cyclic or bulkier substituents .

Properties

IUPAC Name

1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYNNJVNNJMDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CC1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-94-3
Record name 1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride typically involves the reaction of cyclopropylmethyl ketone with ammonia and a reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-50°C. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.

Scientific Research Applications

Organic Synthesis

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride serves as a valuable building block in organic chemistry. It is used to synthesize various pharmaceutical compounds due to its unique structural features, which allow for the introduction of functional groups through substitution reactions.

Biological Studies

Research indicates that this compound may interact with specific biological targets, influencing neurotransmitter activity and receptor binding. Its potential pharmacological properties have made it a subject of interest in neuropharmacology, particularly for its antidepressant effects.

Medicinal Chemistry

The compound is investigated for its therapeutic potential in treating various conditions. Its structural similarity to other biologically active compounds suggests it may exhibit similar pharmacological effects, making it a candidate for drug development .

Case Study 1: Neuropharmacological Effects

A study explored the effect of (S)-1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride on neurotransmitter modulation. Results indicated that the compound could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis of Analogues

Another research project focused on synthesizing analogues of this compound to evaluate their biological activity. The study found that modifications in the cyclopropyl group significantly affected the binding affinity to target receptors, highlighting the importance of structural variations in drug design .

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural differences among analogs lie in substituents and functional groups (Table 1):

Compound Molecular Formula Molecular Weight Substituents Functional Groups
Target Compound* C₈H₁₆ClNO 177.67 (calculated) Cyclopropyl, methyl Primary amine, alcohol
2-Amino-2-methylpropan-1-ol hydrochloride C₄H₁₂ClNO 125.60 Methyl Primary amine, alcohol
(1S,2S)-1-Amino-1-phenyl-2-propanol HCl C₉H₁₄ClNO 187.67 Phenyl, methyl Primary amine, alcohol
1-Fluoro-2-methylpropan-2-amine HCl C₄H₁₀ClFN 136.58 Fluorine, methyl Primary amine
1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol HCl C₁₁H₂₄ClNO 221.77 Dimethylcyclohexyl Primary amine, alcohol

*Note: Target compound properties are extrapolated based on structural similarity.

  • Cyclopropyl vs.
  • Fluorine Substituent : The fluorinated analog () lacks an alcohol group, reducing hydrogen-bonding capacity but enhancing lipophilicity and metabolic stability.

Physicochemical Properties

  • Melting Points: 2-Amino-2-methylpropan-1-ol hydrochloride melts at 204–206°C, reflecting typical stability for hydrochloride salts . The target compound’s cyclopropyl group may lower melting points due to reduced symmetry.
  • Solubility: Hydrochloride salts generally exhibit improved water solubility. For example, 1-(aminooxy)propan-2-ol hydrochloride () likely shares this trait, though its aminooxy group differs in polarity compared to amino alcohols.
  • Stability : RP-HPLC data for amitriptyline hydrochloride (–6) suggest hydrochloride salts are stable under analytical conditions, implying similar behavior for the target compound.

Pharmacological Implications

  • Amine Type : The target compound is a primary amine, unlike tertiary amines like CAS 20041-47-8 (). Primary amines often exhibit stronger hydrogen-bonding interactions but may face faster metabolic clearance.
  • Functional Group Impact: Alcohol-containing analogs (e.g., –13) may have enhanced solubility and target engagement compared to non-alcohol derivatives (e.g., ).

Biological Activity

1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride, also known as (S)-1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and influence receptor binding, which may contribute to its potential antidepressant effects . The compound may also interact with specific enzymes or receptors, altering their activity and leading to various biological outcomes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroactivity : Potential antidepressant effects through modulation of neurotransmitter activity.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit protein kinases involved in cancer progression, particularly TTK (Monopolar Spindle 1), which is expressed in various tumors .

Case Studies and Experimental Results

  • Antidepressant Activity : A study investigated the compound's effect on neurotransmitter systems. It was found that at certain concentrations, it significantly increased serotonin levels in animal models, suggesting potential use as an antidepressant.
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the inhibition of TTK activity, leading to reduced cell proliferation in these models .
  • Structure-Activity Relationship : A comprehensive analysis highlighted that modifications to the cyclopropyl group significantly impacted the compound's biological activity. For instance, replacing the cyclopropyl group with larger aliphatic groups resulted in decreased potency against cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-Amino-1-cyclopropyl-2-methylpropan-2-ol HClC8H16ClNHydrochloride salt; unique cyclopropyl groupAntidepressant, anticancer
2-Amino-2-methylpropan-1-olC5H13NOSimple amino alcohol; used in pharmaceuticalsLimited neuroactivity
1-Cyclopropylpropan-2-oneC6H10OKetone derivative; useful in organic synthesisNot extensively studied for biological activity

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify cyclopropane protons (δ 0.5–1.5 ppm) and quaternary carbons.
  • IR : Peaks at 3200–3400 cm1^{-1} (N-H stretch) and 2500–2600 cm1^{-1} (HCl salt) confirm functional groups.
  • Mass Spectrometry : ESI-MS ([M+H]+^+) matches the molecular weight (e.g., 149.66 g/mol for C7_7H16_{16}ClN) .

How does the cyclopropane ring influence reactivity in substitution reactions?

Advanced
The strained cyclopropane ring increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in SN2 reactions, the ring’s angle strain lowers activation energy, accelerating substitutions at the β-carbon. However, steric hindrance from methyl groups may reduce reactivity compared to non-cyclopropane analogs. Computational studies (DFT) suggest ring strain contributes to ~15% higher reactivity in model systems .

What solubility properties affect purification of the hydrochloride salt?

Basic
The hydrochloride salt is highly soluble in polar solvents (water, methanol) but insoluble in ether or hexane. Recrystallization exploits this by dissolving the crude product in hot methanol, followed by slow addition of diethyl ether to precipitate pure crystals (>95% recovery) .

What strategies mitigate hygroscopicity and instability during storage?

Advanced
Store the compound under inert gas (argon) in desiccators with silica gel. Lyophilization reduces water content to <0.1% w/w. Stability studies (TGA/DSC) show decomposition above 200°C, but long-term storage at -20°C in amber vials prevents photodegradation .

How is purity assessed using chromatographic methods?

Basic
HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm. Purity >99% is confirmed by a single peak with retention time matching reference standards .

What challenges arise in scaling up synthesis to pilot scale?

Advanced
Batch processes face heat dissipation issues due to exothermic amination. Continuous flow systems (residence time: 30 min) improve heat management and yield consistency (85–90% vs. 75% in batch). Impurity profiles (e.g., <0.5% methyl ether byproduct) require inline FTIR monitoring .

What biological assays evaluate this compound’s activity?

Q. Basic

  • Receptor Binding : Radioligand assays (e.g., 3^3H-labeled competitors) quantify affinity for GPCRs.
  • Enzyme Inhibition : IC50_{50} values determined via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase inhibition) .

How does stereochemistry impact biological activity?

Advanced
The (1R,2R) enantiomer shows 10-fold higher binding affinity to target enzymes (e.g., cyclooxygenase-2) than the (1S,2S) form, as shown by chiral HPLC-separated isomers in vitro. Molecular docking simulations reveal enantiomer-specific hydrogen bonding with active-site residues .

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